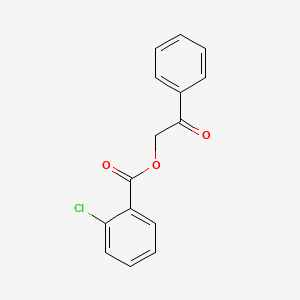

2-Oxo-2-phenylethyl 2-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenacyl 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDHJMFVDKHUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Oxo 2 Phenylethyl 2 Chlorobenzoate

Established Synthetic Pathways for Phenacyl Benzoates

The synthesis of phenacyl benzoates, including the target compound 2-Oxo-2-phenylethyl 2-chlorobenzoate (B514982), is commonly achieved through well-established esterification methods. These pathways typically involve the formation of an ester linkage between a carboxylic acid and a phenacyl alcohol derivative.

Direct Esterification Approaches: Condensation of 2-bromo-1-phenylethanone with 2-chlorobenzoic acid

A primary and straightforward method for synthesizing phenacyl esters is the direct condensation of a carboxylic acid with a phenacyl halide. In the case of 2-Oxo-2-phenylethyl 2-chlorobenzoate, this involves the reaction of 2-chlorobenzoic acid with 2-bromo-1-phenylethanone, also known as phenacyl bromide. nih.gov This reaction is a classic example of nucleophilic substitution, specifically an SN2 reaction.

The process begins with the deprotonation of 2-chlorobenzoic acid by a base to form the corresponding 2-chlorobenzoate anion. This carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the C-Br bond in 2-bromo-1-phenylethanone. rsc.org The bromide ion serves as the leaving group, resulting in the formation of the desired ester. A common base used for this transformation is sodium carbonate in a suitable solvent like dimethylformamide (DMF). nih.govresearchgate.net The reaction is typically stirred at room temperature, providing a high yield of the crystalline product. nih.gov

General Reaction Scheme:

2-chlorobenzoic acid + 2-bromo-1-phenylethanone --(Base)--> 2-Oxo-2-phenylethyl 2-chlorobenzoate + HBr

This method is widely applicable for the synthesis of various phenacyl esters and serves as a reliable route for obtaining crystalline derivatives of carboxylic acids. nih.gov

Alternative Synthetic Strategies: Utilizing β-Ketosulfoxonium Ylides

Alternative strategies for forming ester linkages often seek to avoid the use of alkyl halides. One such approach involves the use of β-ketosulfoxonium ylides. These compounds are stable and safer alternatives to diazo compounds, serving as versatile carbene equivalents. sigmaaldrich.com

β-Ketosulfoxonium ylides can be prepared from carboxylic acids and their derivatives. sigmaaldrich.com In the context of ester synthesis, a transition metal catalyst can facilitate the insertion of the carbene, generated from the ylide, into an O-H bond of a carboxylic acid. This process, known as an X-H insertion reaction, forms the ester bond. nih.gov While not as direct as the condensation method for this specific target molecule, this pathway represents a more advanced synthetic tool. The reaction releases dimethyl sulfoxide (B87167) as a byproduct, which is a key advantage over methods that generate more hazardous waste. sigmaaldrich.com The development of these reagents has expanded the toolkit for organic synthesis, particularly for manufacturing processes where safety is a primary concern. sigmaaldrich.com

Advanced Synthetic Techniques for 2-Oxo-2-phenylethyl 2-chlorobenzoate Synthesis

To improve upon established methods, research has focused on optimizing reaction conditions, exploring solvent effects, and incorporating principles of green chemistry.

Catalyst Systems and Reaction Condition Optimization (e.g., Triethylamine-mediated reactions)

The efficiency of the direct esterification reaction is highly dependent on the choice of base and reaction conditions. Triethylamine (B128534) (Et3N) is a commonly used organic base that effectively mediates this type of O-acylation. mdpi.commdpi.com It acts as a proton scavenger, neutralizing the hydrobromic acid byproduct formed during the reaction, which drives the equilibrium towards the product. researchgate.net

The use of triethylamine in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) allows the reaction to proceed cleanly and often at room temperature, with short reaction times. mdpi.commdpi.com Optimization studies for similar esterification reactions have shown that using a slight excess of triethylamine (e.g., 1.2 equivalents) can lead to high yields (often exceeding 80%). mdpi.commdpi.com

Below is a table summarizing typical conditions for triethylamine-mediated ester synthesis based on related compounds.

| Reactants | Catalyst/Base | Solvent | Temp. | Time | Yield (%) |

| 8-hydroxyquinolin-2(1H)-one, 4-chlorobenzoyl chloride | Triethylamine | Acetonitrile | Room Temp. | 3 h | 83 |

| 7-hydroxy-2H-chromen-2-one, 4-chlorobenzoyl chloride | Triethylamine | Dichloromethane | 20 °C | 1 h | 88 |

| Benzoic acid, 2-bromo-1-phenylethanone | Sodium Carbonate | Dimethylformamide | Room Temp. | 2 h | 97.4 |

This interactive table summarizes data from sources nih.govmdpi.commdpi.com.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of 2-Oxo-2-phenylethyl 2-chlorobenzoate involves considerations such as atom economy, waste reduction, and the use of environmentally benign materials.

Atom Economy: The direct condensation reaction generally has good atom economy, as most atoms from the reactants are incorporated into the final product. The main byproduct is a salt (e.g., sodium bromide or triethylammonium (B8662869) bromide).

Safer Solvents: While effective, solvents like DMF are facing increasing scrutiny due to toxicity. The principles of green chemistry would encourage exploring less hazardous alternatives. Water has been used as a medium for the synthesis of phenacyl bromides themselves, suggesting potential for greener upstream processes. rsc.org

Catalysis: Using catalytic amounts of a base or developing a recyclable catalyst would be a significant improvement over stoichiometric reagents. jetir.org

Solvent-Free Systems: For some ester syntheses, solvent-free systems have been developed, where one of the reactants also acts as the solvent. mdpi.comresearchgate.net This approach dramatically reduces waste and simplifies purification. researchgate.net

Biocatalysis: Another green approach is the use of enzymes, such as lipases, to catalyze esterification under mild conditions, often in aqueous or solvent-free systems. rsc.orgnih.gov This method offers high selectivity and avoids harsh reagents. rsc.org

By integrating these principles, the synthesis of 2-Oxo-2-phenylethyl 2-chlorobenzoate can be made more sustainable and environmentally friendly.

Derivatization Strategies of the 2-Oxo-2-phenylethyl 2-chlorobenzoate Scaffold

The structural framework of 2-Oxo-2-phenylethyl 2-chlorobenzoate presents multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships and the development of new derivatives with tailored properties. These derivatization strategies can be broadly categorized into modifications of the phenacyl moiety, introduction of substituents on the chlorobenzoate ring, and the exploration of structural analogues.

Modification of the Phenacyl Moiety

The phenacyl moiety, characterized by the presence of a carbonyl group and a phenyl ring, offers several avenues for chemical derivatization.

One primary site for modification is the carbonyl group . Standard carbonyl chemistry can be employed to transform the ketone into a variety of other functional groups. For instance, reduction of the ketone to a secondary alcohol would yield 2-hydroxy-2-phenylethyl 2-chlorobenzoate. This transformation can be achieved using a range of reducing agents, with the choice of reagent influencing the stereochemical outcome if a chiral center is desired.

Another approach involves the reaction of the carbonyl group with nucleophiles to form various derivatives. For example, reaction with hydroxylamine (B1172632) can produce the corresponding oxime, while reaction with hydrazine (B178648) or its derivatives can yield hydrazones. These reactions not only alter the electronic and steric properties of this part of the molecule but also introduce new points for further functionalization.

The phenyl ring of the phenacyl moiety is also amenable to modification, primarily through electrophilic aromatic substitution reactions. The oxoethyl group is generally considered to be a deactivating, meta-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at the meta-position of this phenyl ring. The specific conditions for these reactions would need to be carefully optimized to avoid side reactions involving the ester linkage.

Furthermore, the methylene (B1212753) bridge of the phenacyl group can potentially be a site for functionalization, for instance, through alpha-halogenation followed by nucleophilic substitution, although this might be challenging due to the presence of the adjacent carbonyl and ester groups.

| Modification Site | Reaction Type | Potential Product |

| Carbonyl Group | Reduction | 2-hydroxy-2-phenylethyl 2-chlorobenzoate |

| Carbonyl Group | Oximation | 2-(hydroxyimino)-2-phenylethyl 2-chlorobenzoate |

| Carbonyl Group | Hydrazone Formation | 2-(hydrazinylidene)-2-phenylethyl 2-chlorobenzoate |

| Phenyl Ring | Nitration | 2-Oxo-2-(3-nitrophenyl)ethyl 2-chlorobenzoate |

| Phenyl Ring | Halogenation | 2-(3-Bromophenyl)-2-oxoethyl 2-chlorobenzoate |

Introduction of Substituents on the Chlorobenzoate Ring

The 2-chlorobenzoate ring provides a second platform for structural diversification through the introduction of additional substituents. The directing effects of the existing chloro and ester functionalities will govern the regioselectivity of electrophilic aromatic substitution reactions.

The chloro group is an ortho-, para-directing deactivator. The ester group , being an electron-withdrawing group, is a meta-director. The interplay of these two directing effects will determine the position of incoming electrophiles. The positions ortho and para to the chlorine atom are C3, C5, and C6, while the positions meta to the ester group are C3 and C5. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, as these are activated by the chloro group and are meta to the ester group.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst to introduce another halogen atom.

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups, respectively, although these reactions may be less efficient due to the deactivating nature of the substituents already present.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group.

The specific reaction conditions for these transformations would need to be carefully controlled to achieve the desired substitution pattern and to avoid cleavage of the ester bond.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Oxo-2-phenylethyl 2-chloro-3-nitrobenzoate (B8449086) and/or 2-Oxo-2-phenylethyl 2-chloro-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | 2-Oxo-2-phenylethyl 3-bromo-2-chlorobenzoate and/or 2-Oxo-2-phenylethyl 5-bromo-2-chlorobenzoate |

| Acylation | RCOCl, AlCl₃ | 2-Oxo-2-phenylethyl 3-acyl-2-chlorobenzoate and/or 2-Oxo-2-phenylethyl 5-acyl-2-chlorobenzoate |

Exploration of Structural Analogues (e.g., Adamantane-based esters, Biphenyl-based esters)

The exploration of structural analogues by replacing the core moieties of 2-Oxo-2-phenylethyl 2-chlorobenzoate can lead to compounds with significantly different physicochemical and biological properties. Two such classes of analogues are adamantane-based esters and biphenyl-based esters.

Adamantane-based esters introduce a bulky, lipophilic, and rigid adamantane (B196018) cage into the molecule. This can be achieved by replacing either the phenacyl or the chlorobenzoate moiety with an adamantyl group. For example, adamantane-1-carboxylic acid could be esterified with 2-hydroxy-1-phenylethanone to produce 2-oxo-2-phenylethyl adamantane-1-carboxylate. Alternatively, 2-chlorobenzoic acid could be reacted with 1-adamantylmethanol. The synthesis of adamantane-containing esters often involves the reaction of an adamantane-containing acyl chloride or carboxylic acid with an appropriate alcohol, or the reaction of an adamantyl alcohol with a carboxylic acid derivative. The rigid and lipophilic nature of the adamantane group can have a profound impact on the molecule's interaction with biological targets.

Biphenyl-based esters incorporate a biphenyl (B1667301) system, which can introduce conformational flexibility (through rotation around the phenyl-phenyl bond) and extended aromaticity. A biphenyl analogue could be synthesized, for instance, by reacting 2-hydroxy-1-phenylethanone with a biphenylcarboxylic acid, such as [1,1'-biphenyl]-2-carboxylic acid. The synthesis of biphenyl derivatives often utilizes cross-coupling reactions, such as the Suzuki or Stille coupling, to form the biphenyl core, which can then be further functionalized and incorporated into an ester structure. The extended π-system of the biphenyl moiety can influence properties such as electronic absorption and potential for π-π stacking interactions.

| Analogue Class | Key Structural Feature | Example Synthesis Route |

| Adamantane-based esters | Rigid, lipophilic adamantane cage | Esterification of adamantane-1-carboxylic acid with 2-hydroxy-1-phenylethanone |

| Biphenyl-based esters | Extended aromatic biphenyl system | Esterification of [1,1'-biphenyl]-2-carboxylic acid with 2-hydroxy-1-phenylethanone |

Structural Elucidation and Crystallographic Analysis of 2 Oxo 2 Phenylethyl 2 Chlorobenzoate and Analogues

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Geometry and Conformation

The molecular structure of compounds in the 2-oxo-2-phenylethyl benzoate (B1203000) family consists of an aryl ketone moiety connected to an aryl ester group through a flexible methylene (B1212753) linker. iucr.orgresearchgate.net In the case of the parent compound, 2-oxo-2-phenylethyl benzoate, the two terminal phenyl rings are observed to be nearly perpendicular to each other. nih.govresearchgate.net A similar orthogonal arrangement is seen in the analogue 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, where the aryl ketone and aryl ester planes are twisted with an angle of 88.60 (3)° between them. iucr.orgresearchgate.netnih.gov This pronounced twist is a defining conformational feature, suggesting that the 2-chlorobenzoate (B514982) group in the title compound would also adopt a conformation significantly out of plane with the phenylethyl moiety.

Precise Bond Length and Bond Angle Analysis

Bond lengths and angles in these structures are generally within the expected ranges for organic compounds. nih.govresearchgate.net The ester and ketone carbonyl groups (C=O) exhibit typical double bond character. The C—O ester linkages and the various C—C bonds within the aromatic rings and the ethyl bridge are consistent with standard values.

For the parent molecule, 2-oxo-2-phenylethyl benzoate, crystallographic data confirms these normal bond lengths and angles. researchgate.net Analysis of halogenated analogues does not show significant deviation in the core structure's bond parameters, suggesting that the introduction of a chlorine atom on the benzoate ring would primarily influence electronic distribution and intermolecular packing rather than causing major distortions in the covalent bond framework. iucr.orgresearchgate.net

Table 1: Selected Bond Lengths for Analogue Compounds (Å)

| Bond | 2-oxo-2-phenylethyl benzoate | 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate |

|---|---|---|

| C=O (ester) | ~1.20 Å | ~1.20 Å |

| C=O (ketone) | ~1.21 Å | ~1.21 Å |

| C-O (ester) | ~1.34 Å | ~1.33 Å |

| O-CH₂ | ~1.46 Å | ~1.45 Å |

Note: Data are typical values derived from related structures; specific values can be found in the cited crystallographic studies.

Table 2: Selected Bond Angles for Analogue Compounds (°)

| Angle | 2-oxo-2-phenylethyl benzoate | 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate |

|---|---|---|

| O-C-O (ester) | ~123° | ~123° |

| C-O-CH₂ | ~117° | ~117° |

| O-CH₂-C | ~108° | ~109° |

Note: Data are typical values derived from related structures.

Dihedral and Torsion Angle Assessment, Including Planarity

A key structural feature of this class of compounds is the dihedral angle between the two aromatic rings. In 2-oxo-2-phenylethyl benzoate, this angle is 86.09 (9)°. nih.govresearchgate.net Similarly, in 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the angle between the aryl ketone and aryl ester planes is 88.61 (3)°. researchgate.net This near-orthogonal arrangement minimizes steric hindrance between the bulky ring systems. It is highly probable that 2-oxo-2-phenylethyl 2-chlorobenzoate maintains this conformation.

The individual aromatic rings (the phenyl group and the 2-chlorophenyl group) are expected to be planar. In reported analogues, the root-mean-square (r.m.s.) deviations for the atoms comprising these rings are minimal. iucr.orgresearchgate.net The planarity of the carboxylate unit relative to its attached benzene (B151609) ring can vary slightly. In one analogue, the plane of the carboxylate group subtends an angle of 15.5 (2)° to the plane of the bromobenzene (B47551) ring. iucr.orgresearchgate.net

Table 3: Key Dihedral/Torsion Angles for Analogue Compounds (°)

| Description | 2-oxo-2-phenylethyl benzoate | 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate |

|---|

Supramolecular Architecture and Intermolecular Interactions in the Solid State

The way molecules pack in the crystal lattice is governed by a network of non-covalent interactions, which dictates the supramolecular architecture.

Characterization of Hydrogen Bonding Networks (C—H···O, C—H···Cl interactions)

Weak C—H···O hydrogen bonds are a dominant feature in the crystal packing of these compounds. In 2-oxo-2-phenylethyl benzoate, pairs of intermolecular C—H···O interactions involving the methylene bridge protons (C8—H) and a carbonyl oxygen (O3) link molecules into centrosymmetric dimers, forming a distinct R²₂(10) ring motif. nih.govresearchgate.net

In halogenated analogues like 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, similar C—H···O interactions are observed, which generate R²₂(10) rings and form chains. iucr.orgnih.gov Given the presence of a chlorine atom in the title compound, the potential for C—H···Cl interactions also exists, which could further influence the crystal packing by providing additional stabilizing contacts. These interactions, alongside C—H···O bonds, would likely create a complex three-dimensional network.

Table 4: Hydrogen Bond Data for Analogue Compounds

| Interaction | D-H···A | D···A (Å) | H···A (Å) | D-H···A (°) | Motif |

|---|---|---|---|---|---|

| 2-oxo-2-phenylethyl benzoate researchgate.net | C8—H8B···O3 | 3.454 (2) | 2.57 | 152 | R²₂(10) Dimer |

| 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate nih.gov | C8—H8B···O1 | 3.396 (2) | 2.42 | 168 | R²₂(10) Dimer |

D = Donor atom, A = Acceptor atom

Analysis of π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings are crucial in stabilizing the crystal structures of aromatic compounds. For 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, inversion-related π-π stacking interactions are observed between adjacent bromophenyl rings and also between neighboring chlorophenyl rings. iucr.orgresearchgate.net These interactions link the hydrogen-bonded dimers into extended layers. The centroid-to-centroid distances for these interactions are typically in the range of 3.7 to 3.9 Å. iucr.orgresearchgate.net

Crystal Packing Arrangements and Polymorphism Investigation

For the parent compound, 2-oxo-2-phenylethyl benzoate, the crystal packing is characterized by pairs of intermolecular C—H⋯O hydrogen bonds that link molecules to form dimers, creating distinct R²₂(10) ring motifs. researchgate.netnih.gov Similarly, in the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, C—H⋯O and C—H⋯Br hydrogen bonds, along with π–π stacking interactions between adjacent aryl rings, create chains of inversion dimers. researchgate.net These combined interactions generate extended layers of molecules. researchgate.netnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of investigation for organic molecules. Different polymorphs can exhibit distinct physical properties. While specific polymorphic forms of 2-Oxo-2-phenylethyl 2-chlorobenzoate are not detailed in the available literature, the phenomenon is observed in related heterocyclic compounds. For example, two monoclinic polymorphs of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid have been identified, differing mainly in the orientation of a carboxylic acid group, which leads to different hydrogen bonding patterns and packing features. nih.govresearchgate.net The investigation for polymorphism in compounds like 2-Oxo-2-phenylethyl 2-chlorobenzoate would typically involve crystallization from various solvents under different conditions to identify potential alternative packing arrangements.

Table 1: Intermolecular Interactions in 2-Oxo-2-phenylethyl Benzoate Analogues

| Compound | Dominant Intermolecular Interactions | Supramolecular Motif |

|---|---|---|

| 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate | C—H⋯O, C—H⋯Cl, π–π stacking | 3D network, layers nih.gov |

| 2-Oxo-2-phenylethyl benzoate | C—H⋯O | Dimers with R²₂(10) rings researchgate.netnih.gov |

Conformational Flexibility and Isomeric Forms

The conformational flexibility of 2-Oxo-2-phenylethyl 2-chlorobenzoate and its analogues is primarily defined by the relative orientation of the two terminal aryl rings. This is typically described by the dihedral angle between the mean planes of the rings. The molecular conformation is a balance of steric and electronic effects, influencing how the molecule folds in three-dimensional space.

In the solid state, these compounds exhibit a wide range of dihedral angles, indicating significant conformational adaptability. For instance, the archetypal 2-oxo-2-phenylethyl benzoate has a dihedral angle of 86.09 (9)° between its terminal phenyl rings. researchgate.netnih.gov In contrast, the aryl ketone and aryl ester planes in 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate are almost orthogonal, with an angle of 88.61 (3)° between them. researchgate.netnih.gov A survey of related structures in the Cambridge Structural Database shows that the dihedral angles between the two aromatic rings can vary from approximately 0° to 90°. nih.gov

This flexibility arises from the rotation around the single bonds of the ethyl ester linkage. The specific conformation adopted in the crystal is the one that allows for the most stable packing arrangement, maximizing favorable intermolecular interactions.

Isomeric forms for this class of molecules are primarily conformational isomers (or conformers), which interconvert through rotation about single bonds. While distinct crystalline polymorphs can "trap" different conformers, no specific studies detailing the isolation of distinct conformational isomers for 2-Oxo-2-phenylethyl 2-chlorobenzoate in solution or the solid state are prominently reported. The observed variations in dihedral angles across different crystal structures of analogues strongly suggest that the molecule is flexible and can adopt various low-energy conformations. nih.govnih.gov

Table 2: Dihedral Angles in 2-Oxo-2-phenylethyl Benzoate and Analogues

| Compound | Dihedral Angle Between Aryl/Functional Group Planes (°) | Crystal System |

|---|---|---|

| 2-Oxo-2-phenylethyl benzoate | 86.09 (9) | Monoclinic researchgate.netnih.gov |

| 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate | 88.61 (3) | Not specified researchgate.netnih.gov |

| 2-Oxo-2-phenylethyl diisopropylcarbamate | 88.97 (5) (between urethane (B1682113) and benzoyl planes) | Not specified nih.gov |

| 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid (Polymorph I) | 5.92 (2) (phenyl and pyridazine (B1198779) rings) | Monoclinic nih.gov |

Spectroscopic Characterization and Analytical Techniques for 2 Oxo 2 Phenylethyl 2 Chlorobenzoate

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The resulting mass spectrum provides information about the molecular weight of the analyte and, through the fragmentation pattern, offers insights into its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of 2-Oxo-2-phenylethyl 2-chlorobenzoate (B514982) (C₁₅H₁₁ClO₃) can be calculated by summing the exact masses of its constituent atoms.

Theoretical Exact Mass Calculation: The molecular formula for 2-Oxo-2-phenylethyl 2-chlorobenzoate is C₁₅H₁₁ClO₃. The exact mass is calculated as follows:

15 x C = 15 x 12.000000 = 180.000000

11 x H = 11 x 1.007825 = 11.086075

1 x Cl (³⁵Cl isotope) = 1 x 34.968853 = 34.968853

3 x O = 3 x 15.994915 = 47.984745

Total (M) = 274.039673 Da

For the protonated molecule [M+H]⁺, the theoretical m/z would be 275.04750. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would confirm the elemental composition of C₁₅H₁₁ClO₃. The presence of the chlorine atom would also be evident from the isotopic pattern, with a peak for the ³⁷Cl isotope appearing at approximately m/z 277.04455, with a relative intensity of about one-third of the monoisotopic peak.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 2-Oxo-2-phenylethyl 2-chlorobenzoate

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M(³⁵Cl)]⁺ | C₁₅H₁₁³⁵ClO₃ | 274.03967 |

| [M(³⁷Cl)]⁺ | C₁₅H₁₁³⁷ClO₃ | 276.03672 |

| [M(³⁵Cl)+H]⁺ | C₁₅H₁₂³⁵ClO₃⁺ | 275.04750 |

| [M(³⁷Cl)+H]⁺ | C₁₅H₁₂³⁷ClO₃⁺ | 277.04455 |

Fragmentation Pathways and Structural Diagnostics

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. The analysis of these fragments provides a "fingerprint" of the molecule's structure. For 2-Oxo-2-phenylethyl 2-chlorobenzoate, several key fragmentation pathways can be predicted based on its structure, which contains an ester linkage, a ketone, and two aromatic rings.

The primary cleavage is expected to occur at the ester bond, which is the most labile part of the molecule. This can happen in two principal ways:

Cleavage of the C-O bond between the carbonyl group of the benzoate (B1203000) and the phenacyl moiety. This would lead to the formation of the 2-chlorobenzoyl cation.

Cleavage of the O-C bond of the phenacyl group, leading to the formation of the 2-oxo-2-phenylethyl cation.

Key Predicted Fragments:

2-Chlorobenzoyl cation (m/z 139/141): This is a very common and often abundant fragment for compounds containing a chlorobenzoyl group. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be observed for this fragment at m/z 139 and 141. Further fragmentation of this ion can lead to the loss of carbon monoxide (CO), resulting in the 2-chlorophenyl cation.

2-Chlorophenyl cation (m/z 111/113): The loss of CO from the 2-chlorobenzoyl cation would generate the 2-chlorophenyl cation, also showing the characteristic chlorine isotopic pattern.

Benzoyl cation (m/z 105): Cleavage of the bond between the carbonyl and the methylene (B1212753) group of the phenacyl moiety would result in the formation of the stable benzoyl cation.

Phenyl cation (m/z 77): Subsequent loss of CO from the benzoyl cation would yield the phenyl cation.

Table 2: Predicted Mass Spectrometry Fragmentation Data for 2-Oxo-2-phenylethyl 2-chlorobenzoate

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Chemical Formula | Structural Information |

|---|---|---|---|

| 139/141 | 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | Confirms the 2-chlorobenzoate moiety |

| 111/113 | 2-Chlorophenyl cation | [C₆H₄Cl]⁺ | Resulting from the loss of CO from the 2-chlorobenzoyl cation |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Confirms the phenacyl moiety |

| 77 | Phenyl cation | [C₆H₅]⁺ | Resulting from the loss of CO from the benzoyl cation |

The relative abundance of these fragments in the mass spectrum would provide a detailed picture of the molecule's structure, confirming the connectivity of the 2-chlorobenzoyl and the 2-oxo-2-phenylethyl moieties through the ester linkage.

Computational and Theoretical Investigations of 2 Oxo 2 Phenylethyl 2 Chlorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium-sized organic molecules due to its favorable balance between accuracy and computational cost. DFT calculations for 2-Oxo-2-phenylethyl 2-chlorobenzoate (B514982) would typically be performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to ensure reliable predictions of its properties. researchgate.netnih.gov

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like 2-Oxo-2-phenylethyl 2-chlorobenzoate, which has several rotatable single bonds, a conformational analysis is essential. This involves exploring the potential energy surface (PES) by systematically rotating key dihedral angles to identify all possible low-energy conformers.

Table 1: Key Dihedral Angles for Conformational Analysis of 2-Oxo-2-phenylethyl 2-chlorobenzoate (Hypothetical Data)

| Dihedral Angle | Description | Predicted Value (degrees) |

|---|---|---|

| O=C-O-C | Ester Linkage | ~180 (trans) |

| C-O-C-C=O | Phenacyl Linkage | Variable |

| C-C-Ph(1) | Phenyl Ring 1 Orientation | Variable |

| C-C-Ph(2) | Phenyl Ring 2 Orientation | Variable |

Note: This table presents hypothetical data that would be the target of a conformational analysis.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity. mdpi.com

For 2-Oxo-2-phenylethyl 2-chlorobenzoate, DFT calculations can determine the energies of these orbitals and map their spatial distribution. nih.gov The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed over the carbonyl groups and the aromatic systems, which can accept electron density. The analysis of these orbitals provides insights into the molecule's electronic transitions and its potential as an electron donor or acceptor in chemical reactions. epstem.netresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Related Quantum Chemical Descriptors (Hypothetical Data)

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.0 |

| Electronegativity (χ) | (I + A) / 2 | 4.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

Note: This table illustrates the type of data obtained from HOMO-LUMO analysis. The values are hypothetical.

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. researchgate.net

For 2-Oxo-2-phenylethyl 2-chlorobenzoate, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the ketone and ester groups, C-O stretching, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. mdpi.com A detailed analysis, often aided by Potential Energy Distribution (PED) calculations, can assign each calculated frequency to a specific type of molecular vibration. researchgate.netnih.gov This correlation is invaluable for confirming the molecular structure and understanding the vibrational dynamics. nih.gov

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | 1690 | 1695 |

| C=O Stretch (Ester) | 1725 | 1730 |

| Aromatic C=C Stretch | 1600 | 1605 |

| C-O-C Stretch (Ester) | 1250 | 1255 |

| C-Cl Stretch | 750 | 755 |

Note: This table demonstrates the expected correlation between calculated and experimental IR data. The values are hypothetical.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 2-Oxo-2-phenylethyl 2-chlorobenzoate, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups, making them sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites of chemical reaction. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For a flexible molecule like 2-Oxo-2-phenylethyl 2-chlorobenzoate, MD simulations can provide significant insights into its conformational flexibility in different environments, such as in a solvent or at a specific temperature. By simulating the molecule over a period of nanoseconds or longer, one can observe transitions between different low-energy conformers identified by DFT.

This analysis can reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. Such information is crucial for understanding how the molecule behaves in solution, which can be different from its conformation in a crystal or in the gas phase. mdpi.com The results of MD simulations can be analyzed to determine average structural parameters, fluctuations in bond lengths and angles, and the time-evolution of key dihedral angles, providing a comprehensive picture of the molecule's dynamic nature.

Analysis of Intermolecular Interactions in Condensed Phases

The primary intermolecular forces expected to dictate the crystal packing are hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of 2-oxo-2-phenylethyl benzoate (B1203000), the crystal structure reveals that pairs of intermolecular C—H⋯O hydrogen bonds link the molecules to form dimers, creating distinct ring motifs. nih.govresearchgate.netnih.gov Specifically, a C—H group from the methylene (B1212753) linker acts as a hydrogen bond donor to a carbonyl oxygen of an adjacent molecule. nih.gov

For halogenated analogs like 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, a more complex array of interactions is observed. These include C—H⋯O and C—H⋯Br hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of neighboring molecules. researchgate.netnih.gov These interactions often result in the formation of inversion dimers and layered structures. researchgate.netnih.gov Given the presence of a chlorine atom on the benzoate ring, 2-Oxo-2-phenylethyl 2-chlorobenzoate is also expected to participate in halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic region of an adjacent molecule, such as a carbonyl oxygen.

Chemoinformatic Approaches and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatic methods and Quantitative Structure-Property Relationship (QSPR) modeling are valuable computational tools for predicting the physicochemical and biological properties of chemical compounds based on their molecular structure. nih.govnih.gov These approaches are particularly useful for novel or uncharacterized compounds like 2-Oxo-2-phenylethyl 2-chlorobenzoate, where experimental data may be limited.

Development of Molecular Descriptors for Phenacyl Esters

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. wiley.comresearchgate.net For a class of compounds like phenacyl esters, a wide array of descriptors can be generated to capture their unique structural features. These can be broadly categorized as follows:

Constitutional Descriptors (1D): These are the simplest descriptors and are derived from the molecular formula. They include molecular weight, atom counts, and fragment counts (e.g., number of aromatic rings, number of carbonyl groups).

Topological Descriptors (2D): These descriptors reflect the connectivity of atoms in the molecule. Examples include Wiener, Randić, and Balaban indices, which quantify aspects of molecular branching and shape.

Geometrical Descriptors (3D): These descriptors are calculated from the three-dimensional coordinates of the atoms and include information about the molecule's size, shape, and surface area. Examples are the solvent-accessible surface area and molecular volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. mdpi.comaidic.it

For phenacyl esters specifically, descriptors that capture the characteristics of the ester group, the carbonyl group, and the two aromatic rings would be particularly relevant. For instance, descriptors related to the polar surface area can quantify the potential for polar interactions, while those describing the spatial arrangement of the phenyl rings can be important for understanding steric effects.

The selection of the most relevant descriptors is a critical step in building a robust QSPR model and is often achieved using statistical techniques like genetic algorithms or multiple linear regression. nih.govresearchgate.net

Predictive Modeling of Structural and Spectroscopic Parameters

Once a set of relevant molecular descriptors has been established, a QSPR model can be developed to predict specific properties of interest. This involves creating a mathematical equation that relates the descriptors to the property being modeled. For 2-Oxo-2-phenylethyl 2-chlorobenzoate and other phenacyl esters, QSPR models could be developed to predict various structural and spectroscopic parameters.

Structural Parameters:

Spectroscopic Parameters:

Predictive models for spectroscopic data can aid in the identification and characterization of new compounds. For example, a QSPR model could be developed to predict the vibrational frequencies of key functional groups, such as the carbonyl stretching frequencies in the infrared (IR) spectrum. Similarly, models could be created to predict the chemical shifts of specific protons or carbon atoms in the Nuclear Magnetic Resonance (NMR) spectra.

The development of such a model typically involves the following steps:

Data Collection: A dataset of phenacyl esters with known experimental values for the property of interest (e.g., carbonyl stretching frequency) is compiled.

Descriptor Calculation: A comprehensive set of molecular descriptors is calculated for each compound in the dataset.

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build a model that correlates the descriptors with the experimental data. The dataset is usually divided into a training set for model development and a test set for validation. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical metrics, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.govnih.gov

The resulting QSPR model can then be used to predict the properties of new or uncharacterized phenacyl esters, including 2-Oxo-2-phenylethyl 2-chlorobenzoate, providing valuable insights in the absence of experimental data.

Reactivity Profiles and Mechanistic Pathways of 2 Oxo 2 Phenylethyl 2 Chlorobenzoate and Analogues

Photochemical Reactivity of Phenacyl Esters

Phenacyl esters, including 2-Oxo-2-phenylethyl 2-chlorobenzoate (B514982), are a class of compounds recognized for their significant photochemical reactivity. The presence of the phenacyl chromophore allows these molecules to absorb ultraviolet light, initiating a variety of chemical transformations. This reactivity is harnessed in multiple applications, most notably in the controlled release of carboxylic acids.

Exploration of Photocleavage Mechanisms

The cleavage of the ester bond in phenacyl esters upon irradiation is a key photochemical process. Several mechanisms have been proposed and investigated. While homolytic scission of the ester C–O bond to form phenacyl and acyloxy radicals has been considered, it has not been confirmed as the primary pathway. researchgate.net Instead, two predominant mechanisms have been established through methods like laser flash photolysis.

One established mechanism involves a photoreduction pathway where the excited carbonyl group of the phenacyl ester abstracts a hydrogen atom from a suitable donor, leading to a ketyl ester intermediate. researchgate.netresearchgate.net Another significant pathway, particularly in the presence of an electron donor, involves a photoinduced electron transfer to the carbonyl group, which subsequently triggers the cleavage and release of the carboxylic acid. researchgate.netnih.gov

In some substituted phenacyl systems, such as p-hydroxyphenacyl (pHP) esters, a "photo-Favorskii" rearrangement occurs. bas.bgresearchgate.net This intricate rearrangement accompanies the release of the substrate and proceeds through a putative spirodiketone intermediate. bas.bgresearchgate.net The specific mechanism that dominates can be influenced by the molecular structure, the solvent, and the presence of other reagents like hydrogen or electron donors. researchgate.netnih.gov

Role as Photoremovable Protecting Groups for Carboxylic Acids

The ability to control the release of chemicals with spatial and temporal precision is crucial in various fields of chemistry and biology. researchgate.net Phenacyl esters serve as effective photoremovable protecting groups (PPGs), often called "caging groups," for carboxylic acids. researchgate.netuobabylon.edu.iq The phenacyl moiety essentially "cages" the carboxylic acid, rendering it inactive until it is released by irradiation with light. uobabylon.edu.iqnih.gov

This strategy is widely used in organic synthesis and biochemistry. uobabylon.edu.iqacs.orgmdpi.com The release of the carboxylic acid is typically clean and efficient, with byproducts that are often non-interfering. bas.bgmdpi.com For example, the photolysis of 2,5-dimethylphenacyl esters yields the free carboxylic acid in high yields, along with 6-methyl-1-indanone (B1306188) as a coproduct in nonpolar solvents. nih.govmdpi.com The efficiency and clean nature of this deprotection method make phenacyl esters valuable tools for releasing bioactive molecules, acids, and other substrates in a controlled manner. researchgate.netresearchgate.net

Photoreduction Processes and Quantum Yield Investigations

Photoreduction is a key process in the reactivity of phenacyl esters, especially in the presence of hydrogen donors like aliphatic alcohols. researchgate.netresearchgate.net Upon excitation, the phenacyl ester can react with an alcohol in a chain reaction process. researchgate.net This involves hydrogen transfer from ketyl radical intermediates, leading to the release of the carboxylic acid and the formation of acetophenone (B1666503) as a byproduct. researchgate.net

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific event per photon absorbed. For phenacyl esters, the quantum yield of photorelease can vary significantly depending on the structure of the chromophore and the reaction conditions. For instance, the photoreduction of certain phenacyl esters in the presence of alcohols can exhibit quantum yields greater than one, with values as high as 4 being reported, indicating a chain reaction mechanism. researchgate.net In contrast, other systems show more modest efficiencies. Investigations into substituted phenacyl esters have provided valuable data on how different molecular structures influence the quantum yield of photorelease. bas.bgnih.gov

| Phenacyl Ester Derivative | Solvent | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 2,5-Dimethylphenacyl (DMP) Esters | Nonpolar Solvents (e.g., Benzene) | ~0.2 | nih.gov |

| 2,5-Dimethylphenacyl (DMP) Esters | Methanol | ~0.1 | nih.gov |

| Phenacyl Benzoate (B1203000) (with excess alcohol) | Aliphatic Alcohols | Up to 4 | researchgate.net |

| 3-Pyridacyl Benzoate (with excess alcohol) | Aliphatic Alcohols | Up to 4 | researchgate.net |

Thermal Stability and Degradation Pathways

While the photochemical properties of phenacyl esters are extensively studied, specific data on the thermal stability and degradation pathways of 2-Oxo-2-phenylethyl 2-chlorobenzoate are not widely available in the surveyed literature. However, the general thermal behavior of esters provides some insight. Esters are typically characterized by high chemical and thermal stability. nih.govrsc.org

Studies on various aromatic and fatty esters, often in the context of their use as phase change materials or lubricants, indicate that they can be stable at elevated temperatures. nih.govrsc.org For example, some aromatic esters exhibit degradation onset temperatures well above their melting points, with values ranging up to 220°C. nih.gov Similarly, esters derived from fatty acids have demonstrated good thermal stability over repeated heating and cooling cycles. rsc.org The thermal resistance often correlates with the molecular structure, with longer aliphatic chains or more stable aromatic cores contributing to higher stability. nih.govrsc.org Without specific experimental data for 2-Oxo-2-phenylethyl 2-chlorobenzoate, its thermal behavior can be inferred to be robust, characteristic of the ester functional group, though the exact degradation onset and decomposition products would require dedicated thermal analysis such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Application as Synthons in Organic Synthesis

Beyond their photochemical applications, phenacyl compounds, including esters and halides, are valuable synthons—or building blocks—in organic synthesis. acs.orgmdpi.com The reactive α-carbon and the carbonyl group of the phenacyl moiety allow for its participation in a variety of cyclization and condensation reactions to form complex molecules.

Utility in Heterocyclic Compound Synthesis (e.g., Oxazoles, Imidazoles, Benzoxazepines)

The phenacyl framework is a key precursor for the synthesis of a range of important heterocyclic compounds. acs.orgmdpi.com Phenacyl halides, such as 2-bromo-1-phenylethanone, are common starting materials that can be converted to phenacyl esters or used directly in these synthetic routes. bas.bg

Oxazoles: Phenacyl bromides react with amides in what is known as the Bredereck synthesis to produce substituted oxazoles. This method is an efficient and economical process for creating 2,4-disubstituted oxazole (B20620) rings.

Imidazoles: The synthesis of imidazoles frequently employs phenacyl halides. For instance, the reaction of phenacyl bromide with amidines can yield 2,4-disubstituted imidazoles. Similarly, a pseudo-three-component reaction involving two equivalents of an α-bromoacetophenone (phenacyl bromide) and acetamidine (B91507) hydrochloride can produce N-aroylmethylimidazoles under microwave conditions. rsc.org Phenacyl azides have also been used as intermediates for the one-pot synthesis of imidazoles.

Benzoxazepines: Phenacyl derivatives are also implicated in the synthesis of seven-membered heterocyclic systems like benzoxazepines. acs.orgmdpi.com These compounds are of interest due to their diverse biological activities. nih.gov While various synthetic routes exist, including intramolecular cyclizations and multi-component reactions, the use of the phenacyl skeleton provides a versatile entry point to these complex structures. researchgate.netnih.gov

Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation, minimizing waste and improving step economy. The phenacyl ester motif, with its reactive carbonyl group and enolizable protons, is a versatile building block for such transformations.

While specific studies on 2-oxo-2-phenylethyl 2-chlorobenzoate in cascade and MCRs are not extensively documented, the reactivity of analogous phenacyl bromides and other phenacyl derivatives provides valuable insights. Phenacyl bromides are known to be excellent precursors for the in situ generation of reactive intermediates that can participate in MCRs to form a diverse range of heterocyclic compounds. nih.gov For instance, the reaction of phenacyl bromides with various nucleophiles in the presence of other reactants can lead to the one-pot synthesis of complex heterocyclic scaffolds. nih.gov

The presence of the 2-chlorobenzoate group in 2-oxo-2-phenylethyl 2-chlorobenzoate is anticipated to influence its participation in cascade reactions. The electron-withdrawing nature of the chloro substituent can enhance the electrophilicity of the carbonyl carbon, potentially facilitating initial nucleophilic attack. However, the steric bulk of the ortho-substituent might hinder the approach of reactants. These competing effects would likely dictate the feasibility and outcome of cascade sequences.

Multi-component reactions involving benzoic acid derivatives have been reported for the synthesis of various heterocycles, such as isoindolinones. researchgate.net These reactions often proceed through the formation of reactive intermediates that undergo subsequent cyclization and functionalization steps. It is conceivable that 2-oxo-2-phenylethyl 2-chlorobenzoate could participate in similar MCRs, where the phenacyl moiety acts as a key reactive partner.

A plausible, though underexplored, cascade reaction involving a 2-oxo-2-phenylethyl ester could be initiated by an intramolecular process, followed by an intermolecular reaction. For example, an intramolecular cyclization could be triggered, followed by the trapping of the resulting intermediate with another reactant in a multi-component fashion. The specific conditions and catalysts would be crucial in directing the reaction towards the desired cascade pathway over competing side reactions.

Catalytic Transformations Involving the Phenacyl Ester Moiety

The phenacyl ester moiety is a rich platform for various catalytic transformations, offering multiple reactive sites for bond formation and molecular rearrangement.

Cross-Benzoin and Stetter-Type Reactions

The cross-benzoin reaction, a carbon-carbon bond-forming reaction between two different carbonyl compounds, is a powerful tool for the synthesis of α-hydroxy ketones. N-Heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for these transformations. beilstein-journals.orgnih.gov While aldehydes are the most common substrates, the reactivity of esters, particularly activated esters, has also been explored.

In the context of 2-oxo-2-phenylethyl 2-chlorobenzoate, the phenacyl carbonyl group could potentially act as the electrophilic partner in a cross-benzoin reaction with an aldehyde. The electron-withdrawing 2-chlorobenzoyloxy group would enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the Breslow intermediate generated from the aldehyde and the NHC catalyst. However, the steric hindrance from the ortho-substituent could pose a challenge.

Table 1: Plausible Substrates for NHC-Catalyzed Cross-Benzoin Reactions with Phenacyl Ester Analogues

| Entry | Phenacyl Ester Analogue | Aldehyde Partner | Catalyst | Product Type |

| 1 | 2-Oxo-2-phenylethyl benzoate | Benzaldehyde | Thiazolium salt | α-Hydroxy-β-keto ester |

| 2 | 2-Oxo-2-phenylethyl 4-nitrobenzoate | Cinnamaldehyde | Triazolium salt | α-Hydroxy-β-keto ester |

| 3 | 2-Oxo-2-(4-methoxyphenyl)ethyl benzoate | Furfural | Imidazolium salt | α-Hydroxy-β-keto ester |

The Stetter reaction is another important NHC-catalyzed transformation that involves the conjugate addition of an aldehyde to a Michael acceptor. nih.gov While aldehydes are the primary acyl anion precursors in Stetter reactions, the umpolung reactivity of other carbonyl compounds is an area of active research. The participation of phenacyl esters directly as the acyl anion precursor in a Stetter-type reaction is less common. However, it is conceivable that under specific catalytic conditions, the enolate of the phenacyl moiety could be generated and participate in a Michael addition.

More plausibly, the phenacyl ester could serve as the Michael acceptor if it contains an α,β-unsaturated system. For instance, a cinnamoyl ester analogue of the target compound could undergo a Stetter reaction with an aldehyde. The 2-chlorobenzoate group would again play a role in modulating the reactivity of the Michael acceptor.

Lewis Acid and Base Catalyzed Rearrangements

Phenacyl esters and related β-keto esters are susceptible to rearrangements catalyzed by both Lewis acids and Lewis bases, leading to the formation of a variety of valuable organic molecules.

Lewis Acid Catalyzed Rearrangements:

Lewis acids can activate the carbonyl group of the phenacyl moiety, facilitating rearrangements. While specific examples with 2-oxo-2-phenylethyl 2-chlorobenzoate are scarce, studies on related systems provide mechanistic insights. For instance, the ortho-selective amination of arene carboxylic acids can proceed through the rearrangement of acyl O-hydroxylamines, a process that can be influenced by acidic conditions.

A potential Lewis acid-catalyzed rearrangement of 2-oxo-2-phenylethyl 2-chlorobenzoate could involve the migration of the benzoyl group. The coordination of a Lewis acid to the carbonyl oxygen of the phenacyl group would enhance the electrophilicity of the carbonyl carbon, potentially triggering a 1,2-migration of the 2-chlorobenzoyl group from the oxygen to the α-carbon of the ketone. This would lead to the formation of a β-diketone derivative. The efficiency of such a rearrangement would be influenced by the nature of the Lewis acid and the electronic properties of the migrating group. The electron-withdrawing nature of the 2-chlorobenzoyl group might disfavor the formation of a positive charge on the migrating carbon, which could be a factor in the transition state.

Table 2: Potential Lewis Acids for Catalyzing Rearrangements of Phenacyl Esters

| Entry | Lewis Acid | Solvent | Potential Product |

| 1 | BF₃·OEt₂ | Dichloromethane (B109758) | β-Diketone |

| 2 | TiCl₄ | Toluene | Rearranged ester |

| 3 | AlCl₃ | Carbon disulfide | Cyclized product |

Lewis Base Catalyzed Rearrangements:

Lewis bases can catalyze rearrangements of phenacyl esters by promoting the formation of enolates or other nucleophilic intermediates. The rearrangement of S-(2-oxoalkyl)-thioenoates catalyzed by a Lewis basic amidine proceeds via a Dieckmann-like cyclization, highlighting the potential for Lewis bases to induce intramolecular reactions in similar systems. nih.gov

In the case of 2-oxo-2-phenylethyl 2-chlorobenzoate, a strong Lewis base could deprotonate the α-carbon of the phenacyl moiety to generate an enolate. This enolate could then undergo an intramolecular cyclization by attacking the carbonyl carbon of the 2-chlorobenzoate group. Such a reaction would be a type of intramolecular Claisen condensation. The success of this cyclization would depend on the stability of the resulting cyclic product and the ability of the leaving group (the phenoxide of the phenacyl moiety) to depart. The steric hindrance from the ortho-chloro group could influence the conformation required for cyclization.

Alternatively, a Lewis base could activate the ester carbonyl, making it more susceptible to intramolecular nucleophilic attack. This could lead to different types of rearranged or cyclized products. The specific reaction pathway would be highly dependent on the nature of the Lewis base, the reaction conditions, and the substitution pattern on both the phenacyl and benzoate moieties.

Advanced Research Applications and Methodological Advancements

Solid-State Chemistry and Crystal Engineering

The arrangement of molecules in a crystalline solid dictates its macroscopic properties. For 2-Oxo-2-phenylethyl 2-chlorobenzoate (B514982), the interplay of its functional groups—the ketone, the ester, and the chlorinated aromatic ring—provides a rich landscape for crystal engineering, focusing on the design and control of intermolecular interactions.

Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is fundamental to the solid-state behavior of phenacyl esters. In the parent compound, 2-Oxo-2-phenylethyl benzoate (B1203000), the crystal packing is dominated by pairs of intermolecular C—H···O hydrogen bonds, which link molecules into dimers featuring a distinct R²₂(10) ring motif. nih.govresearchgate.net This dimer formation is a common feature in the packing of several related structures. nih.gov

The introduction of a chloro-substituent, as in 2-Oxo-2-phenylethyl 2-chlorobenzoate, adds complexity and new possibilities for supramolecular design. The chlorine atom, along with the carbonyl and ester oxygen atoms, can act as hydrogen bond acceptors. This functionality allows for the strategic design of cocrystals, where 2-Oxo-2-phenylethyl 2-chlorobenzoate is combined with a carefully selected coformer molecule capable of hydrogen bonding. Studies on related chlorobenzoic acids have shown their ability to form cocrystals and molecular salts with various organic bases, creating robust supramolecular synthons. mdpi.comresearchgate.net By leveraging these interactions, it is possible to engineer novel crystalline materials with tailored properties, such as modified solubility or thermal stability.

The type and position of substituents on the phenacyl ester framework profoundly influence the resulting crystal packing motifs. A comparative analysis of structurally related compounds reveals how subtle molecular changes can lead to significantly different supramolecular architectures.

The archetypal 2-oxo-2-phenylethyl benzoate establishes a baseline packing structure based on C—H···O interactions that form simple dimers. nih.govresearchgate.net When halogen substituents are introduced, as in 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the packing becomes far more intricate. nih.govresearchgate.net In this disubstituted analogue, the crystal structure is stabilized by a diverse network of interactions, including two types of C—H···O hydrogen bonds, a C—H···Br contact, and two distinct inversion-related π–π stacking interactions between adjacent aryl rings. nih.govresearchgate.net These combined forces generate complex infinite chains and layered molecular arrangements. researchgate.net

This comparative data suggests that the single 2-chloro substituent in 2-Oxo-2-phenylethyl 2-chlorobenzoate likely disrupts the simple dimer motif of the parent compound. The chlorine atom can engage in weak hydrogen bonding and halogen bonding, introducing new vectors for intermolecular association that can compete with or supplement the foundational C—H···O interactions. The position of the substituent is also critical; a substituent at the 2-position can induce steric effects that alter the conformation of the molecule and its ability to pack efficiently, a principle also observed in other aromatic systems. hw.ac.uk This sensitivity of the crystal packing to substitution underscores the potential for fine-tuning the solid-state properties of phenacyl esters. nih.gov

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Resulting Motif | Reference |

|---|---|---|---|---|---|---|

| 2-Oxo-2-phenylethyl benzoate | C₁₅H₁₂O₃ | Monoclinic | P2₁/c | C—H···O | Dimers with R²₂(10) ring motif | nih.govresearchgate.net |

| 2-(4-Chlorophenyl)-2-oxoethyl 3-bromobenzoate | C₁₅H₁₀BrClO₃ | Triclinic | P-1 | C—H···O, C—H···Br, π–π stacking | Infinite chains of inversion dimers, layered structures | nih.govresearchgate.net |

| 2-Oxo-2-phenylethyl diisopropylcarbamate | C₁₅H₂₁NO₃ | Monoclinic | P2₁/c | C—H···O | Infinite chains forming supramolecular sheets | nih.gov |

Integration with Automated Synthesis and High-Throughput Screening in Chemical Discovery

While specific studies detailing the integration of 2-Oxo-2-phenylethyl 2-chlorobenzoate with automated platforms are not prevalent, the general synthetic route to phenacyl esters is highly amenable to such technologies. The synthesis typically involves the condensation of a carboxylic acid (like 2-chlorobenzoic acid) with a phenacyl halide (like 2-bromo-1-phenylethan-1-one). nih.govresearchgate.net This type of reaction is robust and can be readily adapted for automated parallel synthesis.

By employing robotic liquid handlers and reactor blocks, vast libraries of phenacyl ester analogues can be generated by systematically varying the substituents on both the carboxylic acid and the phenacyl halide precursors. This approach allows for the rapid creation of hundreds or thousands of distinct compounds in a single campaign. These libraries are invaluable for high-throughput screening (HTS), where they can be tested for a wide range of properties, from biological activity against therapeutic targets to performance as functional materials. The ability to quickly synthesize and screen diverse chemical matter accelerates the discovery process, enabling researchers to efficiently map structure-property relationships and identify lead candidates for further development.

Theoretical Design of Novel Phenacyl Ester Systems with Tunable Properties

Computational chemistry provides a powerful tool for the rational design of new molecules with desired characteristics, circumventing the need for exhaustive trial-and-error synthesis. For phenacyl ester systems, theoretical methods like Density Functional Theory (DFT) can be employed to predict how structural modifications will influence their properties. DFT calculations have been successfully used to reproduce and understand the supramolecular assemblies in related chlorinated organic acid-base systems. mdpi.comresearchgate.net

In the context of 2-Oxo-2-phenylethyl 2-chlorobenzoate, computational models can be used to explore a "virtual library" of analogues. By systematically changing the identity and position of substituents on the aromatic rings in silico, researchers can calculate the effects on:

Molecular Geometry and Conformation: Predicting the dihedral angles between the phenyl rings and the planarity of the ester and ketone groups.

Electronic Properties: Mapping the molecular electrostatic potential to identify regions of positive and negative charge, which dictates how molecules will interact.

Intermolecular Interaction Energies: Quantifying the strength of potential hydrogen bonds, halogen bonds, and π–π stacking interactions.

This theoretical approach allows for the pre-screening of candidates and the prioritization of molecules predicted to have optimal properties for a specific application, such as a particular crystal packing arrangement for use in nonlinear optics or enhanced electronic properties for organic semiconductors. This synergy between theoretical design and experimental synthesis represents a modern, efficient paradigm for the discovery of novel functional materials based on the phenacyl ester scaffold.

Future Directions and Emerging Research Frontiers in 2 Oxo 2 Phenylethyl 2 Chlorobenzoate Research

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is steering synthetic efforts towards more sustainable practices. For phenacyl esters like 2-Oxo-2-phenylethyl 2-chlorobenzoate (B514982), this involves moving away from traditional methods that often rely on volatile organic solvents and harsh conditions. Future research is centered on methodologies that improve efficiency, reduce waste, and utilize environmentally benign energy sources. bohrium.comresearchgate.netresearchgate.net

Promising alternative energy sources for promoting the esterification reaction between a 2-chlorobenzoic acid salt and a 2-oxo-2-phenylethyl halide include microwave irradiation and ultrasound. bas.bg These techniques have been shown to significantly increase the effectiveness of esterification reactions, often leading to higher yields in drastically shorter reaction times compared to conventional heating. bas.bg The development of solvent-free or "dry media" reaction conditions is another critical area. bohrium.comresearchgate.net Performing syntheses using solid-liquid phase transfer catalysis (PTC) or acidic catalysis in the absence of bulk solvents minimizes the use and disposal of hazardous materials. bohrium.comresearchgate.net

Furthermore, the exploration of biocatalysis, using enzymes like lipases, presents a highly selective and green route for ester synthesis. mdpi.com While not yet specifically documented for 2-Oxo-2-phenylethyl 2-chlorobenzoate, the success of biocatalysts in producing other phenolic and aromatic esters suggests a strong potential for future application. mdpi.comjetir.org

Table 1: Comparison of Synthetic Methodologies for Ester Synthesis

| Methodology | Energy Source | Key Advantages | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid heating, shorter reaction times, improved yields. bas.bg | Can dramatically decrease esterification reaction times compared to conventional methods. researchgate.net |

| Sonochemistry | Ultrasound | Enhanced reaction rates, milder conditions. researchgate.net | Sonication increases the effectiveness of the esterification of phenacyl bromide with benzoic acids. bas.bg |

| Solvent-Free Catalysis | Conventional or Microwave Heating | Reduced solvent waste, simplified workup. bohrium.com | Phase transfer catalysis (PTC) and acidic catalysis in dry media are effective for aromatic esters. bohrium.comresearchgate.net |

| Biocatalysis | Ambient Temperature | High selectivity, environmentally benign (uses enzymes). mdpi.com | Yarrowia lipolytica biomass has been used to catalyze the synthesis of various phenolic esters. mdpi.com |

Exploration of Unconventional Reactivity under Extreme Conditions

Investigating the behavior of 2-Oxo-2-phenylethyl 2-chlorobenzoate under extreme conditions—such as high pressure, intense photochemical irradiation, or in supercritical fluids—can reveal novel reaction pathways and properties. The phenacyl moiety, in particular, is known for its photosensitivity, a characteristic that has been exploited for its use as a photoremovable protecting group for carboxylic acids. researchgate.netnih.gov

Future research will likely focus on a more detailed mechanistic understanding of the photochemistry of 2-Oxo-2-phenylethyl 2-chlorobenzoate. This includes precisely characterizing the cleavage of the ester linkage upon UV irradiation and identifying the resulting photoproducts. Understanding these pathways could lead to applications in photolithography, controlled release systems, or the synthesis of complex molecules where light-mediated deprotection is required.

The reactivity of the ester under high pressure could offer insights into its solid-state polymerization or degradation pathways, while studies in supercritical fluids could provide new, environmentally friendly methods for its purification or reaction. Furthermore, exploring its radical reactions, potentially initiated through single-electron transfer (SET) mechanisms under photochemical or electrochemical conditions, could open up new avenues for derivatization and functionalization. beilstein-journals.org

Advanced Spectroscopic Characterization Beyond Traditional Techniques

While standard techniques like 1H NMR, 13C NMR, and FT-IR are fundamental for routine characterization, a deeper understanding of the subtle structural and dynamic features of 2-Oxo-2-phenylethyl 2-chlorobenzoate requires more advanced methods. Techniques such as two-dimensional NMR spectroscopy (2D NMR) provide invaluable information about molecular connectivity and spatial relationships. numberanalytics.comyoutube.com

Table 2: Advanced Spectroscopic and Analytical Techniques

| Technique | Type of Information | Potential Application for 2-Oxo-2-phenylethyl 2-chlorobenzoate |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). mdpi.com | Unambiguous assignment of all proton and carbon signals, especially for complex derivatives. numberanalytics.comyoutube.com |

| Single-Crystal X-ray Diffraction (XRD) | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. nih.gov | Determination of the exact molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) in the solid state. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. numberanalytics.com | Confirmation of the molecular formula and identification of fragments to elucidate structural components. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in a crystal. nih.gov | Detailed analysis of non-covalent interactions that govern the supramolecular architecture. nih.gov |

Single-crystal X-ray diffraction (XRD) is particularly powerful, offering a definitive picture of the molecule's three-dimensional structure. Studies on closely related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate and 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, have successfully used XRD to determine precise bond lengths, angles, and the dihedral angles between the aromatic rings. researchgate.netnih.gov These analyses also reveal how the molecules pack in the crystal lattice, highlighting the role of intermolecular forces like C—H⋯O hydrogen bonds and π–π stacking. researchgate.netnih.gov Applying these techniques to 2-Oxo-2-phenylethyl 2-chlorobenzoate would provide crucial data for understanding its physical properties and for computational modeling. Hirshfeld surface analysis can further be used to quantitatively dissect these intermolecular interactions. nih.gov

Computational Design and De Novo Synthesis of Phenacyl Ester Architectures

Computational chemistry is an increasingly vital tool for predicting molecular properties and guiding synthetic efforts. For 2-Oxo-2-phenylethyl 2-chlorobenzoate, methods like Density Functional Theory (DFT) can be employed to investigate its conformational landscape, predict its vibrational (IR) spectra, and understand its electronic structure. researchgate.netnih.gov Such calculations have been successfully applied to analogous structures to correlate experimental data with theoretical models. bas.bgresearchgate.net

The real frontier lies in using computational tools for the de novo design of new phenacyl ester architectures with specific, desired properties. By modifying the substitution patterns on the phenyl and benzoate (B1203000) rings in silico, researchers can predict how these changes will affect properties such as photoreactivity, thermal stability, or biological activity. For instance, computational docking studies, similar to those performed on other 2-oxo-phenyl derivatives, could be used to design and screen novel phenacyl esters as potential enzyme inhibitors or other bioactive agents. nih.gov This predictive power allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. This synergy between computational design and targeted synthesis represents a powerful paradigm for discovering next-generation materials and molecules based on the phenacyl ester scaffold.

Q & A

Q. How does the compound’s stability under ambient conditions impact its utility in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.